3-Cyclopropoxy-5-iodo-4-(methylthio)pyridine
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Overview
Description
3-CYCLOPROPOXY-5-IODO-4-(METHYLSULFANYL)PYRIDINE is a chemical compound with the molecular formula C9H10INOS and a molecular weight of 307.15 g/mol It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPOXY-5-IODO-4-(METHYLSULFANYL)PYRIDINE can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boron Reagents: Employed in the Suzuki–Miyaura coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation of the methylsulfanyl group.
Thiols: Produced by the reduction of the methylsulfanyl group.
Scientific Research Applications
3-CYCLOPROPOXY-5-IODO-4-(METHYLSULFANYL)PYRIDINE has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules through coupling reactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPOXY-5-IODO-4-(METHYLSULFANYL)PYRIDINE depends on its specific application. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps . In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-CYCLOPROPOXY-5-IODO-4-(METHYLTHIO)PYRIDINE: Similar structure but with a methylthio group instead of a methylsulfanyl group.
3-CYCLOPROPOXY-5-IODO-4-(METHYLSELANYL)PYRIDINE: Contains a methylselanyl group instead of a methylsulfanyl group.
Uniqueness
3-CYCLOPROPOXY-5-IODO-4-(METHYLSULFANYL)PYRIDINE is unique due to the combination of its cyclopropoxy, iodine, and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical transformations and interactions in various research fields.
Properties
Molecular Formula |
C9H10INOS |
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Molecular Weight |
307.15 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodo-4-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10INOS/c1-13-9-7(10)4-11-5-8(9)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
NFNTYPFJYZDQCO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NC=C1OC2CC2)I |
Origin of Product |
United States |
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